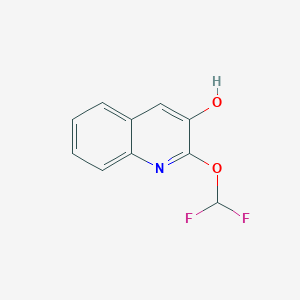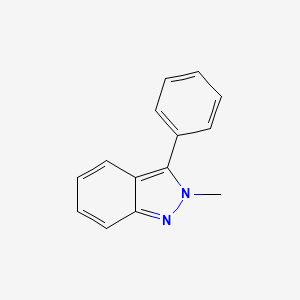
3-(6-Chloro-1H-indazol-3-yl)propan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(6-Chloro-1H-indazol-3-yl)propan-1-amine is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring The compound is characterized by the presence of a chloro substituent at the 6th position of the indazole ring and a propan-1-amine group at the 3rd position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Chloro-1H-indazol-3-yl)propan-1-amine typically involves the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through various methods, including the cyclization of o-phenylenediamine with carboxylic acids or their derivatives.
Attachment of the Propan-1-amine Group: The final step involves the alkylation of the indazole core with a suitable alkylating agent, such as 3-bromopropan-1-amine, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or imines.
Reduction: Reduction reactions can be performed on the chloro substituent to replace it with hydrogen, forming the corresponding dechlorinated indazole derivative.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea under reflux conditions.
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Formation of dechlorinated indazole derivatives.
Substitution: Formation of substituted indazole derivatives with various functional groups.
科学的研究の応用
3-(6-Chloro-1H-indazol-3-yl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(6-Chloro-1H-indazol-3-yl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro substituent and the amine group play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
3-(1H-Indazol-1-yl)propan-1-amine: Lacks the chloro substituent, which may result in different biological activities and reactivity.
3-(1H-Imidazol-1-yl)propan-1-amine: Contains an imidazole ring instead of an indazole ring, leading to different chemical properties and applications.
3-(1H-Benzo[d]imidazol-1-yl)propan-1-amine: Features a benzoimidazole ring, which may confer unique biological activities.
Uniqueness: The presence of the chloro substituent at the 6th position of the indazole ring in 3-(6-Chloro-1H-indazol-3-yl)propan-1-amine distinguishes it from other similar compounds. This structural feature can significantly influence its chemical reactivity and biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
118511-98-1 |
|---|---|
分子式 |
C10H12ClN3 |
分子量 |
209.67 g/mol |
IUPAC名 |
3-(6-chloro-2H-indazol-3-yl)propan-1-amine |
InChI |
InChI=1S/C10H12ClN3/c11-7-3-4-8-9(2-1-5-12)13-14-10(8)6-7/h3-4,6H,1-2,5,12H2,(H,13,14) |
InChIキー |
HUPHSVATKIAFCA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(NN=C2C=C1Cl)CCCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11893254.png)

![1,5-Dimethyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(4H)-one](/img/structure/B11893268.png)
![(3-(Trifluoromethyl)imidazo[1,5-a]pyridin-1-yl)methanamine](/img/structure/B11893273.png)




![2-((3-Amino-5-methylpyrazolo[1,5-a]pyrimidin-7-yl)amino)ethanol](/img/structure/B11893317.png)



